molecular formula C12H14Cl2N2O B2867958 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide CAS No. 251097-18-4

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide

Cat. No.: B2867958
CAS No.: 251097-18-4
M. Wt: 273.16
InChI Key: VIOGBJXJWGZNIV-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide is a chemical compound with the molecular formula C12H14Cl2N2O It is characterized by the presence of two chlorine atoms, a pyrrolidine ring, and a phenylacetamide group

Scientific Research Applications

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for “2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide” and similar compounds could involve further exploration of their potential uses in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide typically involves the reaction of 4-(1-pyrrolidinyl)aniline with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the amide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
  • 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
  • 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide

Uniqueness

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-11(14)12(17)15-9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOGBJXJWGZNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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